

# Application Notes and Protocols: Influenza Virus NP (44-52) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Influenza virus NP (44-52) |           |
| Cat. No.:            | B12383220                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Influenza Virus Nucleoprotein (NP) is a major structural protein of the influenza virus and a key target for the cellular immune response. The NP (44-52) peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant epitope restricted to the Human Leukocyte Antigen (HLA)-A\*01 allele.[1][2][3][4][5] As a conserved epitope across various influenza A virus strains, this peptide is an invaluable tool for researchers studying T-cell immunity to influenza, developing novel vaccines, and evaluating the efficacy of antiviral therapies. These application notes provide detailed information and protocols for the use of synthetic **Influenza Virus NP (44-52)** peptide in immunological research.

### **Product Information**

Product Name: Influenza Virus NP (44-52) Peptide

Sequence: CTELKLSDY (Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr)[1][6]

HLA Restriction: HLA-A\*01[1][3][5]

Source: Influenza A Virus Nucleoprotein, amino acid positions 44-52[6][7]

Applications:



- Stimulation of influenza-specific CD8+ T-cells in vitro.
- Positive control in immunological assays such as ELISpot and Intracellular Cytokine Staining (ICS).[7]
- T-cell epitope mapping and immune monitoring.[7]
- Research and development of T-cell based vaccines and immunotherapies.[7]

## **Quantitative Data**

The following tables summarize typical quantitative data for the **Influenza Virus NP (44-52)** peptide.

| Parameter        | Typical Value/Range      | Method            |
|------------------|--------------------------|-------------------|
| Purity           | >95%                     | HPLC              |
| Molecular Weight | 1071.3 g/mol             | Mass Spectrometry |
| Appearance       | White lyophilized powder | -                 |



| Parameter                                    | Typical Value/Range                                                                                                                                                                                                                                                                                                                                        | Notes                                                                                                                                                                                                                    |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MHC Class I Binding Affinity<br>(HLA-A01:01) | High                                                                                                                                                                                                                                                                                                                                                       | The NP (44-52) epitope is a well-established, immunodominant epitope, indicating a strong binding affinity to the HLA-A01:01 molecule. Precise IC50 values can be predicted using bioinformatic tools such as NetMHCpan. |
| Frequency of Specific CD8+ T-cells           | In HLA-A1 positive donors, the frequency of Cytotoxic T Lymphocyte precursors (CTLp) specific for NP (44-52) can be significantly higher compared to other epitopes, with one study reporting a threefold higher frequency in certain HLA backgrounds.[8] The frequency can range from low to high depending on the donor's exposure history to influenza. | The frequency of responding T-cells is highly variable between individuals. It is recommended to screen multiple donors to identify those with a detectable response.                                                    |

## **Experimental Protocols Peptide Reconstitution**

- Preparation: Before opening, centrifuge the vial to ensure the lyophilized peptide is at the bottom.
- Solvent Selection: For most applications, sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) is recommended for initial reconstitution. Subsequently, dilute with a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) or cell culture medium.
- Reconstitution Steps:



- Add a small volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
- Gently vortex or pipette to ensure the peptide is fully dissolved.
- For working solutions, dilute the DMSO stock with an appropriate aqueous buffer to the desired final concentration. Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.</li>
- Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

## Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This protocol outlines the steps to quantify NP (44-52)-specific, IFN-y-secreting T-cells from Peripheral Blood Mononuclear Cells (PBMCs).

#### Materials:

- PVDF-membrane ELISpot plate
- Anti-human IFN-y capture and biotinylated detection antibodies
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Recombinant human IL-2
- Complete RPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
- Influenza NP (44-52) peptide
- Negative control (e.g., irrelevant peptide or DMSO vehicle)
- Positive control (e.g., Phytohemagglutinin (PHA))



#### Procedure:

- Plate Coating:
  - Pre-wet the ELISpot plate wells with 35% ethanol for 1 minute.
  - Wash the plate 5 times with sterile PBS.
  - Coat each well with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
- Cell Preparation and Stimulation:
  - The following day, wash the plate with sterile PBS and block with complete RPMI medium for at least 2 hours at 37°C.
  - Thaw cryopreserved PBMCs and resuspend in complete RPMI medium. A resting period of 1-2 hours at 37°C is recommended.
  - Adjust the cell concentration to 2-3 x 10<sup>6</sup> cells/mL.
  - $\circ$  Add 100 µL of the cell suspension to each well (2-3 x 10<sup>5</sup> cells/well).
  - $\circ$  Add 100 µL of the NP (44-52) peptide at the desired final concentration (e.g., 1-10 µg/mL).
  - Include negative and positive control wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
- Detection:
  - Wash the plate with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated detection antibody diluted in PBST and incubate for 2 hours at room temperature.
  - Wash the plate with PBST.
  - Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.



- Wash the plate with PBST and then PBS.
- Spot Development:
  - Add the substrate solution and monitor for the development of spots.
  - Stop the reaction by washing thoroughly with tap water.
  - Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol describes the detection of intracellular IFN-y in NP (44-52)-specific CD8+ T-cells.

#### Materials:

- PBMCs
- Influenza NP (44-52) peptide
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against human CD3, CD8, and IFN-y
- Fixable viability dye
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer

#### Procedure:

- Cell Stimulation:
  - Resuspend PBMCs in complete RPMI medium at 1-2 x 10<sup>6</sup> cells/mL.
  - Add the NP (44-52) peptide to the desired final concentration (e.g., 1-10 μg/mL). Include negative and positive controls.



- Incubate for 1 hour at 37°C in a 5% CO2 incubator.
- Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
- Surface Staining:
  - Wash the cells with FACS buffer.
  - Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
  - Wash the cells with FACS buffer.
  - Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at
     4°C in the dark.
- Fixation and Permeabilization:
  - Wash the cells with FACS buffer.
  - Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
- Intracellular Staining:
  - Wash the cells with Permeabilization buffer.
  - Stain with fluorochrome-conjugated anti-IFN-γ antibody diluted in Permeabilization buffer for 30 minutes at 4°C in the dark.
- Acquisition and Analysis:
  - Wash the cells with Permeabilization buffer and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on live, singlet lymphocytes, followed by CD3+CD8+ T-cells, and then determine the percentage of IFN-y-positive cells.



## Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: A typical experimental workflow for assessing T-cell responses to Influenza NP (44-52).

## T-Cell Receptor (TCR) Signaling Pathway





Click to download full resolution via product page

Caption: Simplified TCR signaling cascade upon recognition of the NP (44-52) peptide.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Influenza A NP 44-52 (HLA-A\*01:01) | 1 mg | EP11323 1 [peptides.de]
- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 3. T cell signalling pathway | PPTX [slideshare.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. CEF25, Influenza Virus NP (44-52) 1 mg, 1071.3, 1 mg | Labscoop [labscoop.com]
- 6. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zellnet.com [zellnet.com]
- 8. repub.eur.nl [repub.eur.nl]
- To cite this document: BenchChem. [Application Notes and Protocols: Influenza Virus NP (44-52) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383220#purchasing-influenza-virus-np-44-52-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com